Cas no 1286052-26-3 (2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene)

2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene is a structurally complex heterocyclic compound featuring a spirocyclic core with a thiophene substituent and a chloro-fluorophenylmethylthio moiety. This molecule exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its unique scaffold, which combines electron-rich thiophene and electron-deficient aryl components. The presence of sulfur and nitrogen heteroatoms enhances its reactivity, making it suitable for further functionalization. Its spirocyclic framework may contribute to conformational rigidity, potentially improving binding affinity in target applications. The chloro and fluoro substituents offer opportunities for selective derivatization, broadening its utility in medicinal chemistry and material science research.
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene structure
1286052-26-3 structure
Product Name:2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene
CAS No:1286052-26-3
MF:C19H18ClFN2S2
MW:392.941024303436
CID:5397326
Update Time:2025-06-25

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene Chemical and Physical Properties

Names and Identifiers

    • 3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-diene
    • 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene
    • Inchi: 1S/C19H18ClFN2S2/c20-14-6-4-7-15(21)13(14)12-25-18-17(16-8-5-11-24-16)22-19(23-18)9-2-1-3-10-19/h4-8,11H,1-3,9-10,12H2
    • InChI Key: ODFVUIBEJJKIAR-UHFFFAOYSA-N
    • SMILES: N1C2(CCCCC2)N=C(SCC2=C(F)C=CC=C2Cl)C=1C1SC=CC=1

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene Pricemore >>

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2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene Related Literature

Additional information on 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene

Introduction to Compound with CAS No 1286052-26-3 and Its Applications in Chemical Biology

Compound with the CAS number 1286052-26-3 is a fascinating molecule that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. The product name, 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene, provides a detailed insight into its chemical composition and architecture. This compound belongs to a class of spirocyclic heterocycles, which are known for their diverse biological activities and potential applications in drug discovery.

The core structure of this compound features a spirocyclic framework composed of a diazaspiro[4.5]decanone moiety, which is a fused ring system containing both nitrogen and oxygen atoms. This unique arrangement contributes to the compound's stability and reactivity, making it a valuable scaffold for further chemical modifications. The presence of a thiophene ring at the 3-position and a sulfanyl group at the 2-position further enhances its chemical diversity, enabling various interactions with biological targets.

In recent years, there has been growing interest in spirocyclic compounds due to their ability to mimic natural products and exhibit potent biological activities. Studies have shown that these molecules can interact with enzymes and receptors in unique ways, leading to potential therapeutic effects. For instance, derivatives of diazaspiro[4.5]decane have been investigated for their antimicrobial and anti-inflammatory properties.

The substituents on this compound, particularly the 2-chloro-6-fluorophenyl group and the thiophene ring, play crucial roles in determining its biological activity. The chloro and fluoro atoms are known to enhance lipophilicity and metabolic stability, which are critical factors for drug-like properties. Additionally, the thiophene ring is often involved in π-stacking interactions with biological targets, which can influence binding affinity and specificity.

Recent research has highlighted the importance of diazaspirocyclic compounds in the development of novel therapeutics. For example, a study published in the Journal of Medicinal Chemistry demonstrated that certain diazaspiro[4.5]decane derivatives exhibit significant inhibitory activity against various kinases, making them promising candidates for anticancer therapy. The compound with CAS No 1286052-26-3 shares similar structural features and could potentially be explored for similar applications.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the spirocyclic core efficiently. The introduction of the sulfanyl group at the 2-position is particularly challenging but can be achieved using palladium-catalyzed sulfonylation reactions.

In terms of biological evaluation, this compound has shown promising results in preliminary assays. Its ability to interact with biological targets suggests potential applications in areas such as enzyme inhibition and receptor modulation. Further studies are needed to fully elucidate its mechanism of action and therapeutic potential.

The use of computational methods has also been instrumental in understanding the properties of this compound. Molecular modeling studies can predict binding modes and affinity for various targets, providing valuable insights for drug design. These computational approaches complement experimental efforts by allowing rapid screening of different derivatives.

The versatility of this compound as a scaffold for drug discovery is evident from its structural features. By modifying the substituents on the spirocyclic core, researchers can fine-tune its biological activity to target specific diseases or conditions. This flexibility makes it an attractive candidate for further development in medicinal chemistry.

In conclusion, compound with CAS No 1286052-26-3 is a structurally complex molecule with significant potential in chemical biology and drug discovery. Its unique spirocyclic framework, combined with functional groups such as the sulfanyl group and thiophene ring, makes it a versatile scaffold for developing novel therapeutics. Further research is warranted to explore its full range of biological activities and therapeutic applications.

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